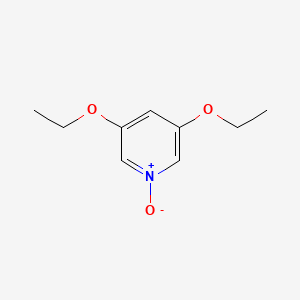

Pyridine, 3,5-diethoxy-, 1-oxide

Description

Overview of Heterocyclic N-Oxides in Contemporary Chemical Research

Heterocyclic N-oxides are a class of compounds that have garnered considerable attention in contemporary chemical research due to their wide-ranging utility. researchgate.netnih.govnih.gov These molecules are integral to numerous drug development programs and have shown potential as anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, and anti-inflammatory agents. researchgate.netnih.govnih.gov The N-oxide functional group can significantly alter the electronic properties of the parent heterocycle, often leading to enhanced biological activity and novel reaction pathways. researchgate.netsemanticscholar.org The N-oxide moiety's ability to act as a strong hydrogen bond acceptor is a key feature, enabling critical interactions with biological targets like enzymes. researchgate.net Furthermore, heterocyclic N-oxides serve as versatile synthetic intermediates, allowing for the introduction of various functional groups onto the heterocyclic ring. semanticscholar.orgresearchgate.net They are also employed as mild oxidizing agents in a variety of organic transformations. researchgate.net

The Unique Electronic and Structural Attributes of Pyridine (B92270) N-Oxides

The introduction of an N-oxide function to the pyridine ring fundamentally alters its electronic and structural characteristics. Pyridine N-oxide exhibits a significantly larger dipole moment compared to its parent, pyridine. scripps.edu This increased polarity is a consequence of the N-O bond, which has considerable ionic character and can be represented as a resonance hybrid with a positive charge on the nitrogen and a negative charge on the oxygen. youtube.com

This electronic redistribution has a profound effect on the reactivity of the pyridine ring. While pyridine itself is a relatively weak base, pyridine N-oxide is substantially weaker, with a pKa of the conjugate acid around 0.8. wikipedia.org The N-oxide group is electron-donating through resonance, which activates the 2- and 4-positions of the ring towards electrophilic substitution. youtube.comwikipedia.org Conversely, the inductive effect of the positively charged nitrogen deactivates the ring towards electrophilic attack compared to benzene, but the resonance effect makes it more reactive than pyridine itself, particularly at the 4-position. youtube.com For nucleophilic substitution, the N-oxide group stabilizes intermediates, facilitating reactions at the 2- and 4-positions. semanticscholar.org

Structurally, the pyridine N-oxide molecule is planar, and the C-N-C bond angle is wider than in pyridine. wikipedia.org The specific substituents on the pyridine N-oxide ring, such as the two ethoxy groups in Pyridine, 3,5-diethoxy-, 1-oxide, further modulate these electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. The electron-donating nature of the ethoxy groups enhances the electron density of the ring system.

Historical Context and Evolution of Research on this compound and Analogues

The first synthesis of pyridine N-oxide was reported by Meisenheimer in 1926, with its commercialization following in 1954. scripps.edu The initial research into heterocyclic N-oxides dates back to the 1950s. nih.govnih.gov Since then, the field has expanded dramatically, with a vast number of reactions and applications being reported. scripps.edu

Research into substituted pyridine N-oxides has evolved to explore how different functional groups influence their chemical behavior. The synthesis of derivatives like this compound typically involves a two-step process: the introduction of the substituents onto the pyridine ring, followed by N-oxidation. The ethoxylation at the 3- and 5-positions can be achieved through nucleophilic aromatic substitution using a reagent like sodium ethoxide. The subsequent oxidation of the nitrogen atom in the 3,5-diethoxypyridine (B3066971) precursor is commonly carried out using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (m-CPBA). arkat-usa.org

Studies on analogues, such as 3,5-dimethoxypyridine (B18298) N-oxide, have shown that the position of substituents dictates the outcome of further reactions. For instance, nitration of 3,5-diethoxypyridine-N-oxide results in the nitro group entering the 2-position, whereas in 3,5-dibromopyridine-N-oxide, nitration occurs at the 4-position. researchgate.net This highlights the directing effects of the alkoxy groups in electrophilic substitution reactions. The evolution of research has also focused on developing more efficient and selective synthetic methods, including the use of various catalysts and reaction conditions. arkat-usa.org

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound stems from its potential applications and its utility as a model compound for studying the effects of multiple substituents on the reactivity of the pyridine N-oxide scaffold. Investigations into this compound have touched upon its synthesis, chemical reactions, and potential biological activities.

Its role as a mild Lewis base allows it to activate Lewis acidic portions of other molecules, making it potentially useful in catalysis and various organic reactions. The compound can undergo reactions such as reduction of the N-oxide group and substitution of the ethoxy groups. Furthermore, there is research interest in the potential anti-inflammatory and antimicrobial properties of pyridine derivatives, and this compound has been investigated in this context.

The study of its physicochemical properties provides valuable data for understanding structure-activity relationships within the broader class of substituted pyridine N-oxides.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₁₃NO₃ | 183.20 | 62566-54-5 epa.gov |

| Pyridine N-oxide | C₅H₅NO | 95.10 | 694-59-7 wikipedia.org |

| 3,5-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | 18677-48-0 chemicalbook.com |

| 3-Fluoropyridine 1-oxide | C₅H₄FNO | 113.09 | 695-37-4 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-12-8-5-9(13-4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUNNFJIYGNKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C[N+](=C1)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337749 | |

| Record name | Pyridine, 3,5-diethoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62566-54-5 | |

| Record name | Pyridine, 3,5-diethoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyridine, 3,5 Diethoxy , 1 Oxide and Its Derivatives

N-Oxidation Strategies for 3,5-Diethoxypyridine (B3066971) Precursors

The crucial step in the synthesis of Pyridine (B92270), 3,5-diethoxy-, 1-oxide is the N-oxidation of the 3,5-diethoxypyridine precursor. This transformation introduces an oxygen atom onto the nitrogen of the pyridine ring, significantly altering its electronic properties and reactivity. Various methods have been developed for the N-oxidation of pyridines, ranging from classical peracid-mediated routes to modern metal-catalyzed and green chemistry approaches.

Peracid-Mediated Oxidation Routes

Peroxy-acids are widely employed reagents for the N-oxidation of pyridines due to their effectiveness and relatively straightforward application.

m-Chloroperoxybenzoic acid (m-CPBA): This is a common and effective reagent for the N-oxidation of a wide range of pyridines. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. google.com For the synthesis of Pyridine, 3,5-diethoxy-, 1-oxide, m-CPBA can be used to oxidize the 3,5-diethoxypyridine precursor. The electron-donating nature of the ethoxy groups facilitates the attack of the peracid on the nitrogen atom.

Peracetic Acid and Hydrogen Peroxide/Acetic Acid Systems: A mixture of hydrogen peroxide and acetic acid generates peracetic acid in situ, which then acts as the oxidizing agent. This method is a cost-effective alternative to pre-formed peracids. The synthesis of 3,5-lutidine N-oxide, a structurally similar compound, has been achieved using 35% hydrogen peroxide in glacial acetic acid at 80°C for 5 hours. nih.govgoogle.com A similar protocol can be adapted for the oxidation of 3,5-diethoxypyridine. Caution is advised as peracetic acid can be explosive at elevated temperatures. bme.hu

| Oxidant System | Precursor | Temperature | Reaction Time | Yield | Reference |

| m-CPBA | 3,5-diethoxypyridine | Room Temp. | Not Specified | Good | |

| H₂O₂/Acetic Acid | 3,5-dimethylpyridine | 80°C | 5 hours | High | nih.govgoogle.com |

Metal-Catalyzed N-Oxidation Approaches

To enhance the efficiency and selectivity of N-oxidation, particularly for less reactive pyridines, metal catalysts are often employed in conjunction with milder oxidants like hydrogen peroxide.

Methyltrioxorhenium (MTO): MTO is a highly effective catalyst for the N-oxidation of various pyridines, including those with electron-donating or withdrawing groups, using hydrogen peroxide as the terminal oxidant. umich.edu The catalytic cycle involves the formation of a highly active rhenium-peroxo complex. This method has been successfully used for the synthesis of various pyridine N-oxides and can be applied to 3,5-diethoxypyridine.

Manganese-porphyrin complexes: These complexes mimic the action of cytochrome P450 enzymes and can catalyze the N-oxidation of pyridines with hydrogen peroxide. Manganese tetrakis(2,6-dichlorophenyl)porphyrin is one such example. umich.edu

| Catalyst | Oxidant | Substrate Scope | Reference |

| Methyltrioxorhenium (MTO) | Hydrogen Peroxide | Broad (electron-rich and -poor pyridines) | umich.edu |

| Mn-porphyrin | Hydrogen Peroxide | General for pyridines | umich.edu |

Green Chemistry Principles in Pyridine N-Oxide Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods.

Urea-Hydrogen Peroxide (UHP) Complex: UHP is a stable, solid, and safe source of hydrogen peroxide, making it an excellent reagent for green oxidation reactions. It can be used for the N-oxidation of various nitrogen heterocycles. acs.org The reaction of electron-deficient pyridines can be facilitated by the addition of trifluoroacetic anhydride (B1165640). nih.gov The use of UHP avoids the need for large volumes of hazardous solvents and simplifies product isolation.

Synthesis of this compound via Ring Transformation and Cycloaddition Reactions

While the most direct route to this compound is the oxidation of its corresponding pyridine precursor, alternative strategies involving ring transformations and cycloaddition reactions can be employed to construct the substituted pyridine N-oxide core. These methods are particularly useful for accessing highly substituted pyridines that may be difficult to prepare via traditional functionalization routes.

Pyridine N-oxides themselves can participate as 1,3-dipoles in cycloaddition reactions. For instance, 3,5-disubstituted pyridine N-oxides have been shown to react with dipolarophiles like phenylsulfonylpropadiene. clockss.org However, the direct synthesis of this compound through a cycloaddition that forms the ring and the N-oxide simultaneously is not a commonly reported method. More often, cycloaddition reactions are used to construct the substituted pyridine ring, which is then subsequently oxidized. youtube.com For example, [3+3]-cycloaddition reactions can be a powerful tool for the synthesis of various heterocyclic systems. acs.org

Regioselective Functionalization for Precursor Synthesis

The synthesis of the precursor, 3,5-diethoxypyridine, requires the regioselective introduction of two ethoxy groups onto a pyridine ring. This is typically achieved through nucleophilic aromatic substitution reactions.

Alkylation/Arylation: The direct dialkoxylation of a pyridine ring at the 3 and 5 positions can be challenging. A common strategy involves starting with a di-substituted pyridine that can be converted to the diethoxy derivative. For example, starting with 3,5-dibromopyridine (B18299), a nucleophilic substitution with sodium ethoxide can be performed. The reaction is typically carried out under reflux in anhydrous ethanol (B145695). The temperature for such ethoxylation reactions is generally in the range of 80–100°C, with reaction times of 12–24 hours.

Nitration: The nitration of pyridine N-oxides is a well-established method for introducing functional groups that can subsequently be displaced. For instance, the nitration of 3,5-disubstituted pyridine N-oxides has been studied. In the case of 3,5-diethoxypyridine-N-oxide, nitration occurs at the 2-position. clockss.org This nitro group can then potentially be substituted by other nucleophiles.

Optimization of Reaction Conditions and Scalability for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing by-products, and ensuring the scalability of the synthesis for potential industrial applications.

For the N-oxidation step, key parameters to optimize include the choice of oxidant and solvent, reaction temperature, and reaction time. For peracid oxidations, controlling the temperature is critical to prevent runaway reactions, especially when using hydrogen peroxide/acetic acid systems. bme.hu The use of microreactors has been shown to improve safety and yield for the N-oxidation of pyridines, offering precise temperature control and efficient mixing. google.combme.hu A continuous flow process for the synthesis of 2-hydroxypyridine-N-oxide has been successfully scaled up to produce 8 kg/day , demonstrating the industrial potential of such technologies.

In the synthesis of the 3,5-diethoxypyridine precursor, the efficiency of the nucleophilic substitution can be influenced by the solvent, temperature, and the nature of the leaving group on the pyridine ring. The purification of the final product, this compound, is typically achieved by column chromatography.

| Step | Key Parameters for Optimization | Potential for Scalability |

| N-Oxidation | Oxidant choice, solvent, temperature, reaction time, catalyst loading | High, especially with flow chemistry/microreactors |

| Precursor Synthesis | Solvent, temperature, reaction time, nature of leaving group | Moderate to high, depending on the specific route |

| Purification | Chromatographic conditions | Can be a bottleneck for large-scale production |

Chemical Reactivity and Mechanistic Pathways of Pyridine, 3,5 Diethoxy , 1 Oxide

Electrophilic Aromatic Substitution Reactions

The N-oxide function and the meta-directing ethoxy groups significantly influence the regiochemical outcome of electrophilic aromatic substitution on the pyridine (B92270) ring. The N-oxide group enhances the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack than pyridine itself.

Regioselectivity Studies in Nitration Reactions (e.g., 2-position, 4-position)

In the case of 3,5-diethoxypyridine (B3066971) 1-oxide, nitration leads to specific regiochemical outcomes that differ from other substituted pyridine N-oxides. Research has demonstrated that when 3,5-diethoxypyridine 1-oxide undergoes nitration, the nitro group is selectively introduced at the 2-position, yielding 3,5-diethoxy-2-nitropyridine-N-oxide. researchgate.net This outcome is in contrast to the nitration of 3,5-dibromopyridine-N-oxide, which results in the formation of the 4-nitro derivative. researchgate.net The directing effect in the diethoxy derivative is powerful enough that further nitration of 3,5-diethoxy-2-nitropyridine results in the introduction of a second nitro group at the 6-position, leading to a 2,6-dinitro compound. researchgate.net

This regioselectivity is attributed to the strong activating and ortho-, para-directing nature of the N-oxide group, combined with the influence of the two meta-positioned ethoxy groups. While the N-oxide activates the 2-, 4-, and 6-positions, the electronic and steric environment created by the ethoxy groups favors substitution at the 2- (and 6-) position over the 4-position.

Table 1: Regioselectivity in the Nitration of Substituted Pyridine N-Oxides

| Starting Material | Position of Nitration | Product |

|---|---|---|

| 3,5-diethoxypyridine-N-oxide | 2-position | 3,5-diethoxy-2-nitropyridine-N-oxide researchgate.net |

| 3,5-dimethoxypyridine-N-oxide | 2-position | 3,5-dimethoxy-2-nitropyridine-N-oxide researchgate.net |

| 3-bromo-5-methoxypyridine-N-oxide | 6-position | 3-bromo-5-methoxy-6-nitropyridine-N-oxide researchgate.net |

| 3,5-dibromopyridine-N-oxide | 4-position | 3,5-dibromo-4-nitropyridine-N-oxide researchgate.net |

Halogenation Pathways (e.g., Chlorination with Sulfuryl Chloride)

The reaction of 3,5-diethoxypyridine 1-oxide with halogenating agents like sulfuryl chloride also demonstrates specific substitution patterns. When treated with sulfuryl chloride at lower temperatures, 3,5-diethoxypyridine 1-oxide is converted into a reaction product from which 2,6-dichloro-3,5-diethoxypyridine and 2,4,6-trichloro-3,5-diethoxypyridine were isolated. researchgate.net This indicates that chlorination occurs at the positions activated by the N-oxide group. This reactivity is distinct from that of 3,5-dibromopyridine-N-oxide, which, upon reaction with sulfuryl chloride at 120°C, yields a mixture primarily composed of 2-chloro-3,5-dibromopyridine (B1298877) and a significant amount of 4-chloro-3,5-dibromopyridine. researchgate.net

Nucleophilic Substitution and Rearrangement Processes

The electronic properties of 3,5-diethoxypyridine 1-oxide also make it a substrate for nucleophilic reactions and characteristic rearrangements.

Reactions with Nucleophiles (e.g., Amines, Alcohols, Malonates)

Nucleophilic aromatic substitution (SNAr) reactions on pyridine N-oxides are well-established. The N-oxide group, being a strong electron-withdrawing group via resonance, activates the 2- and 4-positions towards attack by nucleophiles. While specific studies detailing the reactions of 3,5-diethoxypyridine 1-oxide with amines, alcohols, and malonates are not extensively documented in the provided results, the principles of SNAr reactions on activated pyridine rings are applicable. For instance, in the related 3,5-dimethoxypyridine (B18298) system, substitution at the 2-position occurs first, and the product can undergo a subsequent substitution with a different amine. nih.gov It is anticipated that the ethoxy groups at the 3- and 5-positions of Pyridine, 3,5-diethoxy-, 1-oxide could be substituted by strong nucleophiles under appropriate conditions. Such reactions typically proceed via a concerted (cSNAr) or a classical two-step Meisenheimer intermediate pathway, where the arene is significantly activated by electron-withdrawing substituents. nih.gov

O-Alkylation and Allied Rearrangement Reactions

Pyridine N-oxides are known to undergo rearrangement reactions, most notably the Boekelheide rearrangement. wikipedia.org This reaction is typically initiated by the acylation of the N-oxide oxygen by an acid anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride. wikipedia.orgfu-berlin.de The mechanism commences with an acyl transfer to the N-oxide oxygen. wikipedia.org If there is an alkyl group at the α-position (2-position), a subsequent deprotonation and a rsc.orgrsc.org-sigmatropic rearrangement occur to furnish a functionalized pyridine derivative. wikipedia.orgfu-berlin.de While the parent compound, this compound, lacks an α-alkyl group, the initial O-acylation step is a key feature of its reactivity with acylating agents, forming a reactive intermediate that can participate in subsequent transformations.

Deoxygenation Reactions of the N-Oxide Moiety

The removal of the oxygen atom from the N-oxide moiety is a fundamental transformation that restores the parent pyridine structure, in this case, 3,5-diethoxypyridine. This deoxygenation can be achieved using various reducing agents.

A modern and sustainable method for the deoxygenation of heterocyclic N-oxides utilizes a catalytic amount of iodide in the presence of formic acid. rsc.org In this process, iodide acts as a reducing catalyst that is regenerated in situ by formic acid, which also serves as a Brønsted activator and solvent. rsc.org Computational studies suggest the mechanism involves a direct interaction between the iodide ion and the oxygen atom of the N-oxide, leading to the formation of the N-heterocycle and a hypoiodite (B1233010) species, which is then reduced back to iodide by formic acid. rsc.org This method is noted for its high efficiency and selectivity. rsc.org Other general methods for N-oxide reduction include hydrogenation reactions.

Advanced Radical and Photochemical Transformations

The pyridine N-oxide moiety can be readily converted into a reactive radical species under photochemical conditions, enabling a variety of downstream transformations. These reactions leverage single-electron transfer (SET) processes to achieve novel bond formations.

Pyridine N-oxides can be oxidized via photoredox catalysis to generate highly electrophilic pyridine N-oxy radicals. nih.goviu.educhemrxiv.org This process is typically initiated by a photoexcited catalyst that engages in a single-electron oxidation of the N-oxide. chemrxiv.org For instance, studies using acridinium-based photocatalysts have shown that the excited state of the photocatalyst is quenched by the pyridine N-oxide, confirming the electron transfer event. nih.gov The resulting N-oxy radical is electrophilic and can readily participate in additions to electron-rich systems like unsaturated bonds. chemrxiv.org While specific studies on 3,5-diethoxypyridine 1-oxide are not detailed, the presence of electron-donating ethoxy groups is expected to influence the oxidation potential and subsequent reactivity of the corresponding N-oxy radical. researchgate.net

A significant application of photochemically generated N-oxy radicals is the difunctionalization of unactivated α-olefins. nih.gov Researchers have developed a method for the regioselective carbohydroxylation and aminohydroxylation of α-olefins that is co-catalyzed by a photoredox catalyst and a pyridine N-oxide. nih.goviu.eduresearchgate.netchemrxiv.org This reaction provides a direct pathway to synthesize valuable primary alcohols and β-amino alcohols from abundant alkene feedstocks. nih.govchemrxiv.org The process demonstrates broad applicability, successfully functionalizing various α-olefins to produce primary alcohols, including those with challenging β-quaternary carbon centers. nih.gov The reaction is robust, tolerating a range of functional groups on the olefin substrate. chemrxiv.org

Table 1: Substrate Scope of Photoredox-Catalyzed Carbohydroxylation Using a Pyridine N-Oxide System chemrxiv.org

| Olefin Substrate | Other Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-Octene | Benzalmalononitrile | Primary Alcohol | 72% |

| 4-Phenyl-1-butene | Benzalmalononitrile | Primary Alcohol | 81% |

| 4-Methyl-1-pentene | Benzalmalononitrile | Primary Alcohol | 65% |

| Allylbenzene | Benzalmalononitrile | Primary Alcohol | 78% |

| Exomethylene piperidine (B6355638) derivative | Benzalmalononitrile | Primary Alcohol with piperidine core | 75% |

| Olefin with ketone group | Benzalmalononitrile | Primary Alcohol with ketone | 62% |

| Olefin with ester group | Benzalmalononitrile | Primary Alcohol with ester | 70% |

| Olefin with nitrile group | Benzalmalononitrile | Primary Alcohol with nitrile | 55% |

Data derived from studies on general pyridine N-oxide systems, illustrating the typical reactivity.

The mechanism for the photoredox-catalyzed difunctionalization of α-olefins involves several interwoven radical and polar steps. nih.gov The proposed pathway begins with the single-electron oxidation of the pyridine N-oxide (e.g., 2,6-dichloropyridine (B45657) N-oxide) by the photoexcited catalyst to form the N-oxy radical. chemrxiv.org This electrophilic radical then undergoes a regioselective anti-Markovnikov addition to the α-olefin, generating a carbon-centered radical intermediate. chemrxiv.org This intermediate subsequently attacks an electron-deficient alkene (like benzalmalononitrile), forming a new C-C bond and another radical intermediate. chemrxiv.org This is followed by a final polar substitution step, possibly involving an N-alkoxypyridinium intermediate, which reacts with water to furnish the primary alcohol product, thereby achieving carbohydroxylation. nih.govchemrxiv.org

Cross-Coupling and Direct Functionalization Reactions

The N-oxide group is a powerful tool in directing C-H functionalization reactions, particularly those catalyzed by transition metals. It pre-coordinates to the metal center, positioning it for selective activation of an adjacent C-H bond.

Palladium-catalyzed direct C-H arylation has emerged as an efficient strategy for constructing 2-arylpyridines from pyridine N-oxides. nih.govrsc.org These methods avoid the need for pre-functionalized, often unstable, 2-pyridyl organometallic reagents. nih.gov An efficient, ligand-free approach utilizes Pd(OAc)₂ to catalyze the selective arylation of pyridine N-oxides with coupling partners such as potassium (hetero)aryltrifluoroborates. rsc.orgrsc.orgnih.gov These reactions exhibit high regioselectivity, with functionalization occurring exclusively at the C-2 position of the pyridine N-oxide. rsc.org The scope of the reaction is broad, accommodating a variety of substituted pyridine N-oxides and (hetero)aryltrifluoroborates, generally providing moderate to high yields. rsc.orgnih.gov

Mechanistic studies suggest a complex pathway that can involve cooperative catalysis between two distinct palladium species. nih.govberkeley.edu Evidence points to the initial formation of a cyclometalated palladium complex, which is the species that performs the C-H activation on the pyridine N-oxide. nih.govberkeley.edu This newly formed heteroarylpalladium complex then transfers its aryl group to a second palladium center, from which the C-C bond-forming reductive elimination occurs. nih.govberkeley.edu

The pyridine N-oxide group is a highly effective directing group for transition-metal-catalyzed C-H activation. bohrium.comnih.gov Computational studies comparing pyridine N-oxides with their parent pyridine analogues in Rh(III)-catalyzed annulation reactions revealed that N-oxide substrates are significantly more reactive. nih.govresearchgate.net This enhanced reactivity is attributed to a stronger interaction between the N-oxide's oxygen atom and the rhodium center. nih.govresearchgate.net

This strong coordination leads to high C-2 selectivity during the C-H activation step. bohrium.comnih.gov The preference for C-2 activation is the result of a cooperative effect involving three main factors: the Brønsted acidity of the C-H bond, the strength of the carbon-rhodium bond being formed, and favorable intramolecular electrostatic interactions between the metal complex and the heteroaryl ring. bohrium.comnih.gov In contrast, for simple pyridine substrates, some of these factors are in opposition, leading to lower reactivity and poor regioselectivity between the C-2 and C-4 positions. bohrium.comnih.gov The N-oxide, therefore, serves not only as an activating group but also as a crucial controller of regiochemical outcomes in C-H functionalization reactions.

Transition-Metal-Free Regioselective Alkylation Strategies

The functionalization of pyridine rings is a cornerstone of synthetic chemistry, providing pathways to a vast array of molecules with applications in pharmaceuticals and materials science. For this compound, the introduction of alkyl groups without the use of transition metals offers significant advantages in terms of cost, toxicity, and environmental impact. These strategies typically leverage the inherent electronic properties of the N-oxide functionality, which activates the pyridine ring for nucleophilic attack, primarily at the C2 and C6 positions. The electron-donating nature of the 3,5-diethoxy substituents further influences the reactivity and regioselectivity of these transformations.

Several transition-metal-free methods have been developed for the regioselective alkylation of pyridine N-oxides. These include the use of organometallic reagents like Grignard reagents, base-promoted reactions with alkyl sources such as 1,1-diborylalkanes, and redox-neutral approaches involving activated N-oxides.

Alkylation via Grignard Reagent Addition

A well-established, transition-metal-free method for the C2-alkylation of pyridine N-oxides involves the addition of Grignard reagents. organic-chemistry.org This approach is highly regioselective for the C2 position. The reaction proceeds through the initial addition of the Grignard reagent to the C2 position of the pyridine N-oxide ring. The resulting intermediate can then be treated with an electrophile, such as acetic anhydride, to induce a rearrangement and subsequent elimination, ultimately affording the 2-substituted pyridine. organic-chemistry.orgdiva-portal.org

For this compound, the ethoxy groups at the C3 and C5 positions are expected to sterically and electronically favor the addition of the Grignard reagent to the C2 or C6 positions, leading to a high degree of regioselectivity. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF). By modifying the workup conditions, it is possible to obtain either the 2-alkylated pyridine or the 2-alkylated pyridine N-oxide, which allows for further functionalization. organic-chemistry.org

| Reagent System | Reaction Step | Conditions | Expected Outcome for this compound |

| 1. Grignard Reagent (R-MgX) 2. Acetic Anhydride | 1. Grignard Addition 2. Rearrangement/Elimination | 1. THF, Room Temperature 2. 120°C | 2-Alkyl-3,5-diethoxypyridine |

| 1. Grignard Reagent (R-MgX) 2. DMF | 1. Grignard Addition 2. Workup | 1. THF, Room Temperature 2. Room Temperature | 2-Alkyl-3,5-diethoxypyridine 1-oxide |

Table 1: General Conditions for Grignard Reagent-Mediated Alkylation of Pyridine N-Oxides. organic-chemistry.org

Base-Promoted Deborylative Alkylation

An innovative and highly efficient transition-metal-free strategy for alkylating pyridine N-oxides utilizes 1,1-diborylalkanes as the alkyl source in a base-promoted deborylative reaction. nih.govresearchgate.net This method demonstrates excellent regioselectivity for the C2 position and is applicable to a wide array of substituted pyridine N-oxides. nih.gov The reaction is initiated by a base, which promotes the formation of an α-boryl carbanion from the 1,1-diborylalkane. This nucleophile then attacks the C2 position of the pyridine N-oxide. A subsequent rearrangement and elimination sequence yields the C2-alkylated pyridine product.

The utility of this method is highlighted by its broad substrate scope and high yields. rsc.org For this compound, this reaction is expected to proceed efficiently, providing a direct route to 2-alkyl-3,5-diethoxypyridines. The process is valued for its potential in late-stage functionalization of complex molecules. nih.govresearchgate.net

| Reagent System | Base | Solvent | Temperature | Expected Product |

| 1,1-Diborylalkane | KHMDS or LiHMDS | THF | Room Temperature | 2-Alkyl-3,5-diethoxypyridine |

Table 2: Conditions for Base-Promoted Deborylative Alkylation of Pyridine N-Oxides. nih.gov

Redox Alkylation with Malonates

Another regioselective, metal-free approach is the redox alkylation of pyridine N-oxides using soft carbon nucleophiles like malonates. nih.govnih.gov This reaction requires the activation of the N-oxide with a strong electrophile, typically trifluoromethanesulfonic anhydride (Tf₂O). nih.gov The resulting O-triflated intermediate is highly activated towards nucleophilic attack.

The addition of a malonate anion, generated by a base such as sodium hydride (NaH), can occur at either the C2 or C4 position. The regioselectivity is influenced by the substitution pattern of the pyridine N-oxide and the reaction conditions. nih.govnih.gov For this compound, nucleophilic attack would be sterically and electronically directed towards the C2/C6 and C4 positions. The specific outcome would depend on the precise balance of these factors. The initial adduct undergoes rearomatization to yield the substituted pyridine.

| Activation Agent | Nucleophile Source | Base | Solvent | Expected Product |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | Diethyl Malonate | Sodium Hydride (NaH) | Dichloromethane (B109758) / THF | Diethyl 2-(3,5-diethoxypyridin-2-yl)malonate or Diethyl 2-(3,5-diethoxypyridin-4-yl)malonate |

Table 3: General Procedure for Redox Alkylation of Pyridine N-Oxides with Malonates. nih.govresearchgate.net

Coordination Chemistry and Ligand Properties of Pyridine, 3,5 Diethoxy , 1 Oxide

Binding Modes and Coordination Geometries with Transition Metal Ions

Pyridine (B92270) N-oxide ligands are versatile building blocks in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. dtic.mil The geometry of these complexes is dictated by the metal's preferred coordination number, the steric bulk of the ligand, and the nature of the counter-ions. Common geometries include octahedral, tetrahedral, and square planar arrangements. For instance, homoleptic octahedral complexes of the type [M(ONC₅H₅)₆]²⁺ are well-established for several divalent metal ions like Mn(II), Fe(II), Co(II), and Ni(II). wikipedia.org

The defining characteristic of pyridine N-oxide as a ligand is its coordination to metal ions exclusively through the oxygen atom of the N-oxide group. wikipedia.org The N-O bond is polarized, with the oxygen atom being the negative end of the dipole, making it an effective Lewis base. This oxygen-centered coordination is confirmed by numerous X-ray crystallographic studies of various metal complexes. wikipedia.org In many of these structures, the M-O-N bond angle is consistently found to be approximately 130°. wikipedia.org The donation from the oxygen atom is primarily a σ-type interaction involving one of its lone pairs. Natural Bond Orbital (NBO) analysis on substituted pyridine-N-oxides confirms that the oxygen atom is significantly more nucleophilic than the nitrogen atom in the corresponding parent pyridine, facilitating its role as the primary donor site in metal complexation. acs.org

While Pyridine, 3,5-diethoxy-, 1-oxide itself is expected to act as a monodentate ligand, the pyridine N-oxide framework can be readily incorporated into more complex molecular structures to create multidentate ligands. By introducing additional donor functionalities, such as other heterocyclic rings or donor atoms, at various positions on the pyridine ring, bidentate, tridentate, and even macrocyclic ligands can be synthesized. rsc.orgnih.gov For example, new dipyridylpyrrole N-oxide ligands have been designed to chelate to a zinc metal center in a cross perpendicular geometry. rsc.org Similarly, pyridinophane macrocycles containing N/S/O donor sets demonstrate the versatility of the pyridine moiety in forming polydentate ligand systems capable of coordinating metal ions like Pb²⁺. nih.gov This potential for creating multidentate systems allows for the fine-tuning of the coordination environment around a metal ion, influencing the stability, reactivity, and physicochemical properties of the resulting complex.

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes with pyridine N-oxide ligands generally follows a straightforward procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The specific complexes of this compound are not widely detailed in the scientific literature, but their synthesis would be analogous to that of other pyridine N-oxide complexes. dtic.milrsc.org This typically involves dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or perchlorates) in a solvent like ethanol (B145695) or acetonitrile (B52724) and allowing the complex to crystallize.

Table 1: Representative Structural Data for Metal Complexes with Pyridine N-Oxide Ligands This table presents data for general pyridine N-oxide complexes to illustrate typical structural parameters, as specific data for 3,5-diethoxy-pyridine-1-oxide complexes is not readily available.

| Metal Complex | Metal Ion | Coordination Geometry | M-O Bond Length (Å) | Reference |

| Ni(ONC₅H₅)₆₂ | Ni(II) | Octahedral | ~2.06 | wikipedia.org |

| [Zn(L¹)₂] (L¹ = dipyridylpyrrole N-oxide) | Zn(II) | Tetrahedral | Not specified | rsc.org |

| [Pb(L¹)(ClO₄)₂] (L¹ = pyridinophane) | Pb(II) | Hepta-coordinate | 2.78 - 3.06 | nih.gov |

Electronic Structure and Bonding Analysis in Pyridine N-Oxide Coordination Complexes

The bonding in pyridine N-oxide coordination complexes is dominated by the σ-donation from the N-oxide oxygen to an empty orbital on the transition metal ion. wikipedia.org Pyridine N-oxides are considered weakly basic ligands; for example, the pKa of the conjugate acid of pyridine N-oxide is approximately 0.8. wikipedia.org This weak basicity translates to the formation of complexes that are often kinetically labile. wikipedia.org

Influence of Ethoxy Substituents on Ligand Electronic Properties and Coordination Behavior

The presence of two ethoxy (-OCH₂CH₃) groups at the 3- and 5-positions of the pyridine ring has a profound influence on the electronic properties of this compound as a ligand. Ethoxy groups are strong electron-donating groups (EDGs) through the resonance (or mesomeric) effect. They donate electron density into the π-system of the aromatic ring.

This increase in electron density on the pyridine ring is relayed to the exocyclic N-oxide group. Consequently, the oxygen atom becomes more electron-rich and therefore a stronger Lewis base compared to the unsubstituted pyridine N-oxide. nih.gov This enhanced basicity strengthens the σ-donating capability of the ligand, leading to the formation of more stable metal complexes.

A study on the formation of silver(I) metallogels with various substituted pyridine N-oxides provides strong evidence for this effect. nih.gov The research demonstrated that gelation, a process dependent on coordination, occurred selectively with pyridine N-oxides that possessed electron-donating groups. nih.gov Ligands with electron-withdrawing groups failed to form stable gels, underscoring the critical role of substituent-induced electronic effects on coordination behavior. nih.gov Therefore, the 3,5-diethoxy substitution is expected to make this ligand a more potent coordinating agent than its unsubstituted counterpart.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular framework of Pyridine (B92270), 3,5-diethoxy-, 1-oxide. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed portrait of the atomic connectivity and electronic environment of the molecule can be painted.

In ¹H NMR spectroscopy, the proton signals of the ethoxy groups are anticipated to appear as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, due to spin-spin coupling with each other. The chemical shifts for these ethoxy protons are typically found in the upfield region of the spectrum. The aromatic protons on the pyridine ring are expected to be deshielded and thus resonate at lower field. The N-oxide functionality influences the electron density of the pyridine ring, causing a general downfield shift of the ring protons compared to the parent 3,5-diethoxypyridine (B3066971).

¹³C NMR spectroscopy provides invaluable information regarding the carbon skeleton of the molecule. Distinct signals are expected for the methyl and methylene carbons of the ethoxy groups, as well as for the three unique carbon atoms of the pyridine ring. The chemical shifts of the ring carbons are particularly sensitive to the electronic effects of the N-oxide group and the ethoxy substituents.

While less commonly employed, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the N-oxide is significantly different from that of an unoxidized pyridine nitrogen, providing definitive evidence for the presence of the N-oxide moiety.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₃ (ethoxy) | 1.2 - 1.5 | Triplet |

| ¹H | -OCH₂- (ethoxy) | 3.9 - 4.2 | Quartet |

| ¹H | Aromatic C-H | 7.5 - 8.5 | Singlet/Doublet |

| ¹³C | -CH₃ (ethoxy) | 14 - 16 | - |

| ¹³C | -OCH₂- (ethoxy) | 60 - 65 | - |

| ¹³C | Aromatic C-O | 150 - 160 | - |

| ¹³C | Aromatic C-H | 110 - 140 | - |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for probing the vibrational modes of Pyridine, 3,5-diethoxy-, 1-oxide. The analysis of the resulting spectra allows for the identification of key functional groups and provides insights into the bonding within the molecule.

A prominent and diagnostic feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration. This band is typically strong and appears in the region of 1200-1300 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on the pyridine ring. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy groups are expected in the 2800-3100 cm⁻¹ region. Furthermore, characteristic bands corresponding to C-O stretching of the ethoxy groups and various ring vibrations of the pyridine core will be present in the fingerprint region of the spectrum.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the N-O stretch is also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong Raman signals, aiding in the structural confirmation.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-O Stretch | Pyridine N-oxide | 1200 - 1300 | Strong | Medium |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | Ethoxy Groups | 2850 - 2980 | Strong | Medium |

| C-O Stretch | Ethoxy Groups | 1050 - 1250 | Strong | Weak |

| Ring Vibrations | Pyridine Ring | 1400 - 1600 | Medium-Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure and degree of conjugation.

Pyridine N-oxides typically exhibit characteristic absorption bands in the UV region. The introduction of the N-oxide group and the two electron-donating ethoxy groups at the 3- and 5-positions significantly influences the electronic structure of the pyridine ring. These substituents can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine N-oxide, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The analysis of the UV-Vis spectrum provides valuable information about the π-electronic system and the effects of conjugation within the molecule.

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 300 | High |

| n → π | 300 - 350 | Low to Medium |

Mass Spectrometry Techniques in Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) will be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for pyridine N-oxides include the loss of the oxygen atom from the N-oxide group, and cleavage of the ethoxy substituents. For instance, the loss of an ethoxy group would result in a significant fragment ion peak. The identification of this compound in complex mixtures, such as in bio-oil from the pyrolysis of waste corn cobs, has been achieved using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M+H]⁺ | 184.0974 | Protonated Molecular Ion |

| [M]⁺ | 183.0895 | Molecular Ion |

| [M-O]⁺ | 167.0946 | Loss of Oxygen |

| [M-C₂H₅O]⁺ | 138.0609 | Loss of Ethoxy Group |

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., N-O, C-C, C-O). |

| Bond Angles | The angles between adjacent bonds (e.g., C-N-C, C-O-C). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Theoretical and Computational Studies on Pyridine, 3,5 Diethoxy , 1 Oxide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Pyridine (B92270), 3,5-diethoxy-, 1-oxide. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.

The N-oxide functional group significantly alters the electronic landscape of the pyridine ring. The oxygen atom, being highly electronegative, draws electron density from the ring, while the positively charged nitrogen atom also influences the charge distribution. This creates a complex interplay of electronic effects. The two ethoxy groups at the 3 and 5 positions further modulate the electronic structure through their electron-donating mesomeric (+M) and electron-withdrawing inductive (-I) effects.

Computational studies on various pyridine N-oxide derivatives have consistently shown that the N-O bond is a dative covalent bond with a significant zwitterionic character. nih.gov This results in a high dipole moment and enhanced water solubility compared to the parent pyridine. nih.govmdpi.com For Pyridine, 3,5-diethoxy-, 1-oxide, DFT calculations would likely reveal a similar charge separation, with a partial negative charge on the oxygen atom and a delocalized positive charge on the pyridine ring, particularly at the ortho and para positions relative to the nitrogen atom. thieme-connect.de

The reactivity of pyridine N-oxides is also a key area of investigation. They can act as both nucleophiles, through the oxygen atom, and electrophiles, at the ring carbons. nih.gov Time-dependent DFT (TD-DFT) calculations can be employed to study the excited states of the molecule, providing insights into its photochemical behavior and the nature of its electronic transitions. nih.gov

Table 1: Representative Calculated Electronic Properties of Substituted Pyridine N-Oxides

| Property | Method | Value for Pyridine N-oxide | Value for Trimethylamine N-oxide | Reference |

| N-O Bond Dissociation Enthalpy (BDE) | B3LYP/6-31G | ~60-66 kcal/mol | ~50-55 kcal/mol | nih.gov |

| Dipole Moment | - | 4.37 D | - | scripps.edu |

| pKa of conjugate acid | - | 0.79 | - | scripps.edu |

| N-O Bond Length | B3LYP/6-31G | ~1.29 Å | ~1.38 Å | mdpi.com |

Note: The values for this compound are expected to be influenced by the ethoxy substituents but would likely fall within a similar range for the N-O bond properties.

Prediction of Regioselectivity and Reaction Pathways via Computational Modeling

Computational modeling is an invaluable tool for predicting the regioselectivity of chemical reactions and elucidating their underlying mechanisms. For this compound, computational methods can be used to predict the most likely sites for electrophilic and nucleophilic attack.

A key experimental finding for this compound is the regioselectivity of its nitration. The nitration of 3,5-diethoxypyridine (B3066971) N-oxide results in the formation of the 2-nitro derivative. researchgate.net This is in contrast to the nitration of 3,5-dibromopyridine (B18299) N-oxide, which yields the 4-nitro product. researchgate.net This highlights the directing effect of the ethoxy groups.

Computational modeling can rationalize this observation. By calculating the energies of the possible reaction intermediates (Wheland intermediates) for nitration at the 2-, 4-, and 6-positions, the most stable pathway can be identified. The transition states for each pathway can also be located and their energies calculated to determine the kinetic favorability of each reaction. It is expected that the calculated activation energy for nitration at the 2-position of 3,5-diethoxypyridine N-oxide would be the lowest, in agreement with the experimental outcome. The electron-donating nature of the ethoxy groups would stabilize the positive charge in the transition state leading to substitution at the ortho position.

Furthermore, computational models can explore other reaction pathways, such as those involving nucleophilic attack. The presence of the N-oxide group generally activates the 2- and 4-positions towards nucleophilic substitution. thieme-connect.de Computational analysis of the LUMO (Lowest Unoccupied Molecular Orbital) distribution and electrostatic potential maps would likely show these positions to be the most electrophilic and thus most susceptible to nucleophilic attack.

Analysis of Aromaticity and Charge Distribution in the N-Oxide System

The aromaticity of pyridine N-oxides is a topic of considerable theoretical interest. While pyridine itself is a classic aromatic heterocycle, the introduction of the N-oxide group perturbs the aromatic system. Computational methods provide quantitative measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Calculations on pyridine N-oxide suggest that its aromaticity is slightly less than that of pyridine itself. nih.gov The N-O bond introduces a degree of bond length alternation in the ring, which is a hallmark of reduced aromaticity. For this compound, the electron-donating ethoxy groups would likely influence the aromaticity of the ring, and computational analysis would be necessary to quantify this effect.

The charge distribution in the N-oxide system is also a key feature. The N-O bond is highly polarized, leading to a significant dipole moment. scripps.edu Natural Bond Orbital (NBO) analysis is a computational technique that can provide a detailed picture of the charge distribution and the nature of the bonding in the molecule. Such an analysis for this compound would quantify the partial charges on each atom, confirming the negative charge on the oxygen and the distribution of the positive charge on the ring. This charge distribution is crucial for understanding the molecule's intermolecular interactions and its reactivity.

Conformational Analysis and Inversion Barrier Investigations

The presence of the two ethoxy groups in this compound introduces conformational flexibility. The C-O bonds of the ethoxy groups can rotate, leading to different spatial arrangements of the ethyl groups relative to the pyridine ring. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them.

Studies on related systems, such as N-alkylpiperidine N-oxides, have shown that the N-oxide group can have a strong conformational preference. rsc.org For this compound, the interactions between the ethoxy groups and the N-oxide oxygen, as well as steric hindrance, will determine the preferred conformations. By performing a potential energy surface scan, where the dihedral angles of the C-O-C-C bonds are systematically varied, the global and local energy minima corresponding to stable conformers can be located.

Another important aspect of some N-oxide systems is the potential for an inversion barrier at the nitrogen atom, although this is more relevant for non-aromatic systems. In the case of this compound, the nitrogen is part of a planar aromatic ring, so a traditional nitrogen inversion is not expected. However, computational studies could investigate the out-of-plane bending vibrations of the N-O group and the associated energy costs.

Molecular Dynamics and Simulation Approaches for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful means to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. chemrxiv.orgchemrxiv.org For this compound, MD simulations can be used to investigate its solvation properties and its potential to form intermolecular interactions like hydrogen bonds.

The N-oxide oxygen is a strong hydrogen bond acceptor, and MD simulations in protic solvents like water or ethanol (B145695) would reveal the structure and dynamics of the solvation shell around the molecule. mdpi.com The simulations can provide information on the average number of hydrogen bonds formed, their lifetimes, and the orientation of the solvent molecules around the solute.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules in solution. By simulating a system with multiple solute molecules, one can observe whether they tend to self-associate and what are the preferred orientations in the aggregates. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. For accurate simulations, a well-parameterized force field for pyridine N-oxides is essential.

Symmetry-Adapted Perturbation Theory (SAPT) is another computational method that can be used to analyze the nature of intermolecular interactions in detail. mdpi.com SAPT decomposes the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. This allows for a deeper understanding of the forces driving the formation of dimers or larger aggregates of this compound.

Applications of Pyridine, 3,5 Diethoxy , 1 Oxide in Synthetic Chemistry and Catalysis

Role as a Synthetic Intermediate for Functionalized Pyridines and Other Heterocycles

Pyridine (B92270) N-oxides are a well-established class of synthetic intermediates, valued for their ability to undergo transformations not readily achievable with the parent pyridines. nih.gov The N-oxide group activates the pyridine ring, and its subsequent removal via deoxygenation provides a pathway to otherwise inaccessible substituted pyridines. researchgate.netresearchgate.net

The compound Pyridine, 3,5-diethoxy-, 1-oxide serves as a precursor to a variety of functionalized heterocyclic systems. The N-oxide can be a substrate for further ring functionalization before its eventual deoxygenation. For example, in a related system, 2,6-diaminopyrazine-1-oxide is nitrated at the 3 and 5 positions, demonstrating that a substituted N-oxide ring can be a viable platform for introducing additional functional groups. google.com This suggests that the C2, C4, and C6 positions of this compound are potential sites for further substitution, which would be directed by the electronic effects of the existing ethoxy and N-oxide groups.

Furthermore, pyridine N-oxide derivatives are key building blocks in the total synthesis of complex molecules. In one instance, a catalytic, asymmetric Mukaiyama aldol (B89426) reaction using a 1-oxypyridine-2-carbaldehyde derivative as a substrate was developed to produce optically active 2-(hydroxyalkyl)pyridine derivatives, which served as intermediates in the synthesis of an indolizine (B1195054) alkaloid. nih.gov This highlights the utility of the N-oxide framework in constructing chiral centers and building molecular complexity. The synthesis of various N-oxide-containing heterocycles for evaluation as therapeutic agents further underscores their importance as versatile intermediates in medicinal chemistry. nih.govnih.gov

This compound in Lewis Acid/Base Catalysis

The oxygen atom of the N-oxide group possesses significant electron density, making it a potent Lewis base and hydrogen bond acceptor. nih.gov This characteristic is central to its role in catalysis. The Lewis basicity of the N-oxide allows it to coordinate to Lewis acidic centers, a fundamental interaction in many catalytic processes. In bio-organic chemistry, the N-oxide motif has even been employed as a bioisosteric replacement for a carbonyl group, owing to its ability to participate in strong hydrogen bonding. nih.gov

In the context of catalysis, this compound can function as an organocatalyst or a ligand for a metal catalyst. Its Lewis basic oxygen can activate substrates by coordinating to Lewis acidic sites. Conversely, the N-oxide itself can be activated by a Lewis acid catalyst. A prominent example is the asymmetric Mukaiyama aldol reaction between ketene (B1206846) silyl (B83357) acetals and 1-oxypyridine-2-carbaldehyde derivatives, which is catalyzed by chiral copper(II)-bis(oxazoline) complexes. nih.gov In this reaction, the pyridine N-oxide substrate coordinates to the Lewis acidic copper center, which facilitates the enantioselective aldol addition. The electron-donating 3,5-diethoxy groups on the target compound would be expected to enhance the Lewis basicity of the N-oxide oxygen, potentially strengthening its interaction with Lewis acidic catalysts.

Use as a Directing Group in C-H Activation and Functionalization

One of the most powerful applications of the pyridine N-oxide functionality is its role as a directing group in transition-metal-catalyzed C-H activation. nih.govresearchgate.net The N-oxide oxygen atom can chelate to a metal center, positioning the catalyst in close proximity to the C-H bonds at the C2 and C6 positions of the pyridine ring, thereby enabling regioselective functionalization. nih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted pyridines.

Palladium and rhodium are common catalysts for these transformations. Studies have shown that Pd-catalyzed alkenylation and arylation of pyridine N-oxides proceed with excellent regioselectivity for the ortho position. researchgate.netrsc.org Computational and experimental work on Rh(III)-catalyzed annulation reactions revealed that pyridine N-oxide substrates are significantly more reactive and selective compared to their parent pyridine analogues. nih.gov This enhanced reactivity is attributed to the strong interaction between the N-oxide directing group and the metal center, as well as favorable electronic effects. nih.gov The rate-determining step in these transformations is often the C-H bond cleavage itself. berkeley.edu

For this compound, the N-oxide group is expected to be a highly effective directing group. The electron-donating ethoxy groups at the C3 and C5 positions would increase the electron density on the N-oxide oxygen, enhancing its coordinating ability and potentially accelerating the rate of C-H activation.

Table 1: Examples of C-H Functionalization Reactions Directed by Pyridine N-Oxides

| Catalyst/Oxidant | Coupling Partner | Reaction Type | Regioselectivity | Ref. |

| Pd(OAc)₂ / Ag₂CO₃ | Unactivated Arenes | Direct Arylation | ortho | researchgate.net |

| Pd(OAc)₂ | Alkenes | Alkenylation | ortho | researchgate.net |

| Pd(OAc)₂ / TBAI | Aryltrifluoroborates | Arylation | ortho | rsc.org |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkynes | Annulation | ortho | nih.gov |

Pyridine N-Oxide-Derived Radical Precursors in Organic Transformations

Recent advances in photoredox catalysis have unlocked new modes of reactivity for pyridine N-oxides, establishing them as effective precursors for highly reactive radical species. Under visible-light irradiation in the presence of a suitable photocatalyst, pyridine N-oxides can undergo single-electron oxidation to generate electrophilic oxygen-centered radicals, known as N-oxy radicals. acs.org

These N-oxy radicals are potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from even strong, unactivated aliphatic C-H bonds. acs.org This strategy has been used to functionalize a wide range of substrates, including ethers, amides, and alkanes, in excellent yields. acs.org The resulting alkyl radical can then be trapped by a radical acceptor, such as an electron-deficient olefin, to form a new C-C bond. acs.org

In addition to their role as HAT agents, pyridine N-oxides can participate in other photocatalytic transformations. They can serve as both a redox auxiliary and a radical acceptor in the ortho-alkylation of the pyridine ring with alkynes. nih.gov In other systems, the radical addition of the N-oxy radical to an α-olefin enables anti-Markovnikov functionalization reactions, such as carbohydroxylation and aminohydroxylation. chemrxiv.org This method provides direct access to valuable primary alcohols from terminal alkenes. chemrxiv.org The specific substitution on the pyridine N-oxide ring can be tuned to optimize the catalytic process, suggesting that the 3,5-diethoxy derivative could offer unique reactivity in this emerging field.

Table 2: Examples of Radical Transformations Involving Pyridine N-Oxide Precursors

| Reaction Type | Role of N-Oxide | Substrate Class | Key Outcome | Ref. |

| C-H Alkylation | HAT Precursor | Alkanes, Ethers, Amides | Functionalization of inert C-H bonds | acs.org |

| Carbohydroxylation | Radical Initiator | α-Olefins | Anti-Markovnikov addition to form primary alcohols | chemrxiv.org |

| ortho-Alkylation | Redox Auxiliary & Radical Acceptor | Alkynes | C2-alkylation of the pyridine ring | nih.gov |

| Deoxygenation | Electron Acceptor | Pyridine N-Oxides | Formation of parent pyridines | researchgate.net |

Potential in Advanced Materials Synthesis (e.g., through coordination polymers, supramolecular assemblies)

The structural features of this compound make it an attractive building block for the construction of advanced materials. The strong hydrogen-bond accepting capability of the N-oxide oxygen, combined with the defined geometry of the aromatic ring, allows it to participate in predictable, non-covalent interactions that drive the formation of supramolecular assemblies. nih.gov

Crystal engineering studies have demonstrated that C-H···O hydrogen bonds involving the N-oxide oxygen are robust enough to direct the formation of extended crystalline networks. rsc.org This principle has been exploited to design novel heterosynthons, such as the carboxamide–pyridine N-oxide synthon, for the assembly of cocrystals with pharmaceutical compounds. rsc.org

Furthermore, the pyridine N-oxide moiety is an effective ligand for coordinating to metal ions. This has been leveraged to construct coordination polymers, which are materials with ordered structures and tunable properties. For example, 2,2′-dithiobis(pyridine N-oxide) has been used to build 1D and 2D coordination polymers with zinc, cadmium, and bismuth halides. researchgate.net Similarly, ligands containing 3,5-disubstituted aromatic cores, such as derivatives of 3,5-dihydroxy benzoic acid, have been used to assemble lanthanide-based coordination polymers with interesting photophysical properties. nih.govfigshare.com Given these precedents, this compound is a promising candidate for designing new coordination polymers and supramolecular materials, where the N-oxide and the ether oxygens could act as coordination sites, leading to novel network topologies and material properties.

Crystal Engineering and Supramolecular Interactions of Pyridine, 3,5 Diethoxy , 1 Oxide

Design and Synthesis of Ordered Molecular Structures

The synthesis of Pyridine (B92270), 3,5-diethoxy-, 1-oxide is established. For instance, its formation as a product from the pyrolysis of waste corn cobs has been identified. researchgate.netresearchgate.net The general synthesis of pyridine N-oxides often involves the oxidation of the corresponding pyridine. wikipedia.org A common method is the use of hydrogen peroxide in acetic acid. nih.gov The presence of the two ethoxy groups at the 3 and 5 positions and the N-oxide functionality are expected to be key drivers in the formation of ordered molecular structures. However, specific studies on the design and synthesis of predictable, ordered structures using this molecule as a building block have not been reported.

Hydrogen Bonding Networks Involving the N-Oxide Functionality

The N-oxide group is a strong hydrogen bond acceptor. In related substituted pyridine N-oxides, such as 3,5-lutidine N-oxide dehydrate, the N-oxide oxygen atom readily forms hydrogen bonds with water molecules, creating stable hydrated crystal structures. nih.gov It is therefore highly probable that Pyridine, 3,5-diethoxy-, 1-oxide would form robust hydrogen bonds with suitable donor molecules. In the absence of other donors, weak C-H···O interactions involving the pyridine ring or ethoxy group hydrogens might occur, but no specific crystallographic data exists to confirm such networks for this compound.

Halogen Bonding and Other Non-Covalent Interactions in Crystal Packing

There are no studies reporting on halogen bonding interactions with this compound. For a halogen bond to form, a halogen atom would typically be introduced into a co-crystal former. The N-oxide oxygen would be a potential halogen bond acceptor site. Other non-covalent interactions that would likely influence its crystal packing include π-π stacking interactions between pyridine rings and van der Waals forces from the ethoxy groups. The specific interplay of these forces remains uninvestigated.

Co-Crystallization Studies with this compound

No co-crystallization studies involving this compound have been found in the surveyed literature. Such studies would be necessary to explore its potential in forming multi-component crystals and to study the resulting supramolecular synthons, such as those involving hydrogen or halogen bonding.

Influence of Substituents on Crystal Architecture and Self-Assembly

The two ethoxy groups at the 3- and 5-positions are significant substituents that would heavily influence the crystal architecture. These groups are electron-donating and introduce steric bulk. Compared to a simpler molecule like pyridine N-oxide, the ethoxy groups would likely disrupt simple, dense packing arrangements and could lead to more complex, potentially porous, three-dimensional structures. They would also influence the electronic properties of the pyridine ring, which could affect potential π-π stacking interactions. However, without experimental crystallographic data, any discussion of these influences remains speculative.

Emerging Research Areas and Future Perspectives

Exploration of Pyridine (B92270), 3,5-diethoxy-, 1-oxide in Flow Chemistry and Continuous Processing

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. Pyridine, 3,5-diethoxy-, 1-oxide is being explored within this context, particularly for large-scale synthesis. Continuous flow reactors provide superior control over reaction parameters such as heat transfer and residence time, leading to more uniform reaction conditions and higher purity products.

For the synthesis of compounds like this compound, flow chemistry can significantly improve output and reduce costs compared to conventional batch methods. The enclosed nature of flow reactors also minimizes operator exposure to potentially hazardous reagents and intermediates.

| Parameter | Batch Process | Continuous Flow |

| Annual Output (kg) | 500 | 2,200 |

| Production Cost ($/kg) | 1,240 | 890 |

| Purity (%) | 97 | 99 |

| Reactor Type | - | Tubular (316L stainless steel) |

| Residence Time | - | 45–60 minutes |

| Throughput | - | 120 L/h |

| This table presents a comparative analysis of batch versus continuous flow processing for the large-scale synthesis of this compound, based on available research data. |

Novel Catalytic Roles and Asymmetric Synthesis Applications

Pyridine N-oxides are recognized for their utility as intermediates, ligands in metal complexes, and organocatalysts. arkat-usa.org The oxygen atom of the N-oxide group can act as a nucleophilic site, a property that is being exploited in the design of new catalysts. acs.org Specifically for this compound, research points towards its potential as an allylated chiral organic catalyst.

In the broader context of its chemical class, chiral pyridine N-oxides are being designed for asymmetric synthesis, a field focused on creating stereochemically pure compounds. For instance, chiral 4-aryl-pyridine-N-oxides have been shown to be effective nucleophilic catalysts in acylative dynamic kinetic resolution, a powerful method for synthesizing enantiomerically enriched molecules. acs.org Mechanistic studies have revealed that the N-oxide group is crucial for both high catalytic activity and effective chiral induction. acs.org The nucleophilicity of the oxygen in pyridine-N-oxide was found to be greater than that of the nitrogen in the corresponding pyridine, which is a key factor for achieving good enantioselectivity. acs.org These findings pave the way for developing more accessible and efficient chiral catalysts based on the pyridine N-oxide scaffold, a category that includes this compound.

Advanced Computational Tools for Predictive Research and Material Design

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For pyridine N-oxides, methods like Density Functional Theory (DFT) are used to calculate fundamental properties such as heats of formation (HOFs). worldscientific.com These calculations help in understanding the stability of different substituted pyridine N-oxides. For example, studies have shown that the B3PW91 method is accurate for computing reliable HOFs for this class of compounds. worldscientific.com

Furthermore, computational studies are employed to investigate intermolecular interactions, which are crucial for understanding the role of molecules like this compound in condensed phases or as part of larger molecular complexes. 210.212.36 Researchers use computational models to study interactions with solvent molecules, like water, and to analyze electronic structures through techniques such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory. 210.212.36 Such predictive research aids in the rational design of new materials and catalysts with desired properties, saving significant time and resources in experimental work.

Integration with Machine Learning for Reaction Discovery and Optimization

The intersection of machine learning (ML) and chemistry is a rapidly expanding frontier. ML algorithms are being developed to predict the outcomes of chemical reactions, discover new synthetic routes, and optimize reaction conditions. nih.gov In the realm of pyridine N-oxides, ML is already making an impact. For instance, a predictive neural network model was constructed using data from high-throughput screening of a library of pyridine N-oxide derivatives used as electrocatalysts for C-H bond oxidation. acs.org This approach helps establish quantitative structure-activity relationships (QSAR), linking the structure of the catalyst to its performance. acs.org

This synergy between high-throughput experimentation and machine learning allows for a more comprehensive exploration of the vast chemical space. nih.gov By training models on existing reaction data, researchers can predict competent new reactions and reactive partners, accelerating the pace of discovery. nih.govresearchgate.net For a specific compound like this compound, these ML-guided workflows could be used to identify novel applications and to rapidly optimize conditions for its synthesis or its use in catalytic processes. sciencedaily.com

Sustainability and Green Chemistry Innovations in N-Oxide Research

Green chemistry principles, which aim to make chemical processes more environmentally benign, are increasingly influencing research directions. For pyridine N-oxides, several innovations align with this goal. The use of continuous flow processing, as mentioned previously, is a key green chemistry technology that reduces waste and improves safety and energy efficiency.

Another significant area is the development of sustainable reaction methodologies. Photocatalysis, which uses light to drive chemical reactions, offers a green alternative to traditional methods that may require harsh reagents or high temperatures. nih.govchemrxiv.org Researchers have developed photocatalytic methods for the deoxygenation of pyridine N-oxides using rhenium-based complexes under ambient conditions. nih.govchemrxiv.org This process is part of a broader effort to find new pathways for interconverting nitrogen oxides, which has environmental implications. nih.gov Furthermore, the use of pyridine N-oxides in photoredox catalysis to generate reactive radicals for C-H functionalization represents a powerful and atom-economical synthetic strategy. acs.orgnih.govacs.org These sustainable approaches in N-oxide chemistry are directly applicable to this compound, promoting its use in more eco-friendly and efficient chemical transformations.

Q & A

Q. What are the established synthetic routes for Pyridine, 3,5-diethoxy-, 1-oxide, and what key reaction parameters influence yield?

- Methodological Answer: Synthesis typically involves ethoxylation of pyridine precursors followed by oxidation. For example, substituting pyridine at the 3- and 5-positions with ethoxy groups via nucleophilic substitution (e.g., using sodium ethoxide), followed by oxidation with hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide moiety. Key parameters include reaction temperature (60–80°C for ethoxylation), solvent polarity (e.g., ethanol or DMF), and oxidation time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer:

- NMR: <sup>1</sup>H NMR will show distinct signals for ethoxy groups (δ 1.3–1.5 ppm for CH3, δ 3.8–4.2 ppm for OCH2) and pyridine protons (δ 7.0–8.5 ppm). The N-oxide group deshields adjacent protons, shifting their signals upfield.

- IR: A strong absorption band near 1250–1300 cm<sup>−1</sup> confirms the N-O stretch.

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 213) and fragmentation patterns (loss of ethoxy groups) validate the structure .

Q. What are the recommended storage conditions to prevent degradation of this compound, given its potential peroxide-forming tendencies?